Ornipressin acetate
Description
This compound is a synthetic nonapeptide composed of DL-amino acids (racemic mixtures of cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, ornithine, and glycine) with an acetylated N-terminus and a C-terminal amide. The acetate counterion (CH3CO2H) enhances solubility in aqueous solutions, a critical feature for biochemical applications. Its molecular complexity and chirality pose challenges for synthesis and purification, requiring advanced techniques like solid-phase peptide synthesis (SPPS) and reverse-phase HPLC .
Properties
Molecular Formula |
C47H67N13O14S2 |
|---|---|
Molecular Weight |
1102.2 g/mol |
IUPAC Name |
acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4) |
InChI Key |
AYJSELDHDXYDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents such as carbodiimides or uronium salts.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high efficiency and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid side chains can participate in substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Disulfide-linked peptides.
Reduction Products: Peptides with free thiol groups.
Substitution Products: Modified peptides with new functional groups.
Scientific Research Applications
H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and enhance its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Example Compound : H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (CAS: 51776-33-1)
- Molecular Formula : C33H53N11O9 vs. Target compound’s estimated formula (C53H78N14O17S2·C2H4O2).
- Molecular Weight : 747.84 g/mol (analogue) vs. ~1,300–1,400 g/mol (target, estimated).
Physicochemical Properties
Research Findings and Limitations
- Stability Studies: No direct data exist for the target compound, but analogues like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 show susceptibility to enzymatic degradation (e.g., peptidases), suggesting the target may require stabilizers (e.g., albumin) for in vitro assays .
- Biological Activity: Neither compound has reported receptor-binding data in the provided evidence.
- Industrial Relevance : Both compounds are likely used in niche research (e.g., material science, enzyme substrates), but the target’s structural complexity may limit scalability compared to simpler analogues.
Notes on Evidence and Knowledge Gaps
- Evidence Limitations : The provided materials lack direct data on the target compound, necessitating inferences from structural analogues.
- Critical Omissions: No toxicity, pharmacokinetic, or thermodynamic data are available for the target, limiting its functional characterization.
- Recommendations: Future studies should prioritize mass spectrometry validation, circular dichroism (for secondary structure), and comparative bioactivity assays against endogenous peptides.
Biological Activity
H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is a synthetic peptide comprising various amino acids, including both D- and L-enantiomers. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C48H69N15O14S
- Molecular Weight : 1064.24 g/mol
- Structure : The peptide features multiple amino acids that contribute to its biological functions, particularly the presence of cysteine residues which can form disulfide bonds, influencing stability and activity.
1. Antimicrobial Activity
Studies have indicated that peptides similar to H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often reveal effective antimicrobial activity, suggesting potential therapeutic applications in treating resistant bacterial infections .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| H-DL-Cys(1)-DL-Tyr... | S. aureus | 10 |
| H-DL-Cys(1)-DL-Tyr... | MRSA | 5 |
2. Anti-inflammatory Potential
The anti-inflammatory effects of peptides are often linked to their ability to modulate signaling pathways such as NF-κB. Research has shown that certain derivatives can significantly reduce inflammation markers in vitro. For example, specific modifications in the amino acid sequence can enhance or diminish the anti-inflammatory potential of the peptide .
3. Cytotoxic Effects
Cytotoxicity studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The presence of specific amino acids like asparagine and proline may play a critical role in mediating these effects. The IC50 values for various cancer cell lines indicate varying levels of sensitivity to the compound, which could be exploited for targeted cancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of H-DL-Cys(1)-DL-Tyr... against clinical isolates of MRSA. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a key factor in chronic infections.
Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation, H-DL-Cys(1)-DL-Tyr... was tested on various human cancer cell lines. The findings revealed that the peptide induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
